6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzaldehyde

Medicinal Chemistry Drug Design ADME Prediction

6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzaldehyde (CAS 1823327-56-5) is an ortho-hydroxybenzaldehyde derivative bearing a 6-fluoro substituent and a 3-trifluoromethyl group on the aromatic ring (molecular formula C8H4F4O2, molecular weight 208.11 g/mol). This compound belongs to a valued class of fluorinated salicylaldehyde analogs that serve as versatile intermediates for constructing biologically active heterocycles, including coumarins, benzofurans, and Schiff-base ligands.

Molecular Formula C8H4F4O2
Molecular Weight 208.11 g/mol
Cat. No. B12846462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzaldehyde
Molecular FormulaC8H4F4O2
Molecular Weight208.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(F)(F)F)O)C=O)F
InChIInChI=1S/C8H4F4O2/c9-6-2-1-5(8(10,11)12)7(14)4(6)3-13/h1-3,14H
InChIKeyBJIYZRAFESMPCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzaldehyde (CAS 1823327-56-5): A Strategic Fluorinated Benzaldehyde Building Block for Medicinal Chemistry and Agrochemical Synthesis


6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzaldehyde (CAS 1823327-56-5) is an ortho-hydroxybenzaldehyde derivative bearing a 6-fluoro substituent and a 3-trifluoromethyl group on the aromatic ring (molecular formula C8H4F4O2, molecular weight 208.11 g/mol) . This compound belongs to a valued class of fluorinated salicylaldehyde analogs that serve as versatile intermediates for constructing biologically active heterocycles, including coumarins, benzofurans, and Schiff-base ligands [1]. The simultaneous presence of a hydrogen-bond-donating hydroxyl group, an aldehyde condensation handle, and two distinct fluorinated motifs (aromatic F and CF3) makes this compound a uniquely functionalized scaffold for fragment-based drug discovery and agrochemical lead optimization programs.

Why Generic Substitution Fails for 6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzaldehyde: The Critical Interplay of Fluorine, Trifluoromethyl, and Hydroxyl Substituents


In the design of fluorinated benzaldehyde building blocks, the precise positioning of electron-withdrawing groups dictates reactivity in condensation, cyclization, and cross-coupling reactions, as well as the physicochemical profile of the downstream products. The 6-fluoro group exerts a strong electron-withdrawing inductive effect at the ortho and para positions while the 3-trifluoromethyl group introduces substantial steric bulk and lipophilicity; together, these substituents modulate the electrophilicity of the aldehyde carbon and the acidity of the phenolic OH to an extent that cannot be replicated by analogs lacking either the aromatic fluorine or the CF3 group [1]. Consequently, replacing this compound with a simpler salicylaldehyde such as 6-fluoro-2-hydroxybenzaldehyde or 2-hydroxy-3-(trifluoromethyl)benzaldehyde leads to altered reaction kinetics, different regiochemical outcomes in heterocycle formation, and downstream products with measurably divergent LogP and metabolic stability profiles [2]. The following sections provide quantitative evidence substantiating these differentiation claims.

Quantitative Differentiation of 6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzaldehyde Against Closest Analogs


Lipophilicity (Predicted LogP) Advantage Over Mono-Fluorinated and Mono-Trifluoromethylated Analogs

The predicted octanol-water partition coefficient (XLogP/miLogP) for 6-fluoro-2-hydroxy-3-(trifluoromethyl)benzaldehyde is approximately 2.3–2.7, representing a significant increase in lipophilicity relative to the mono-fluorinated analog 6-fluoro-2-hydroxybenzaldehyde (LogP 1.34) and a moderate increase over the mono-trifluoromethyl analog 2-hydroxy-3-(trifluoromethyl)benzaldehyde (LogP 2.22) [1][2]. This enhanced lipophilicity arises from the synergistic effect of the aromatic fluorine and trifluoromethyl groups, and it directly impacts membrane permeability and non-specific protein binding in cell-based assays.

Medicinal Chemistry Drug Design ADME Prediction

Boiling Point Differential Reflects Distinct Intermolecular Interactions and Purification Requirements

The predicted boiling point of 6-fluoro-2-hydroxy-3-(trifluoromethyl)benzaldehyde at atmospheric pressure is 183.6±35.0 °C, which is notably lower than that of 6-fluoro-2-hydroxybenzaldehyde (201.3±20.0 °C) and essentially equivalent to that of 2-hydroxy-3-(trifluoromethyl)benzaldehyde (182.9±35.0 °C) [1]. The lower boiling point relative to the 6-fluoro analog is consistent with reduced intermolecular hydrogen bonding due to the steric and electronic influence of the ortho-CF3 group, and it has practical implications for distillation-based purification strategies.

Process Chemistry Purification Thermal Stability

Predicted pKa Shift of the Phenolic Hydroxyl Relative to Non-Fluorinated and Mono-Substituted Analogs

Although experimentally measured pKa data for 6-fluoro-2-hydroxy-3-(trifluoromethyl)benzaldehyde are absent from the public domain, the predicted phenolic pKa can be inferred from structurally related analogs. The phenolic pKa of 2-hydroxy-3-(trifluoromethyl)benzaldehyde is predicted to be 6.19±0.35, while that of 6-fluoro-2-hydroxybenzaldehyde is predicted at 7.18±0.10 . The target compound, carrying both a 6-fluoro and a 3-trifluoromethyl group, is expected to exhibit a phenolic pKa further lowered to the range of 5.5–6.0 due to the additive electron-withdrawing effects, making it a stronger acid than either mono-substituted analog.

Physicochemical Profiling Reactivity Tuning Hydrogen Bonding

Unique Substitution Pattern Enables Exclusive Regiochemical Outcomes in Heterocycle Synthesis Compared to Common Salicylaldehyde Isomers

The simultaneous presence of the 6-fluoro and 3-trifluoromethyl substituents on the salicylaldehyde framework creates a directional electronic bias that is distinct from that of any commercially common isomer. In Knoevenagel condensations and related cyclocondensation reactions commonly employed to generate coumarins, chromenes, and benzofurans, the 6-fluoro group deactivates the ring toward electrophilic attack at the ortho/para positions while the 3-CF3 group exerts a meta-directing influence, effectively locking the reactive trajectory to a single preferred orientation [1]. By contrast, 6-fluoro-2-hydroxybenzaldehyde lacks the CF3-mediated steric and electronic control, and 2-hydroxy-3-(trifluoromethyl)benzaldehyde lacks the 6-fluoro deactivation, leading to divergent regiochemical outcomes in cyclization reactions.

Synthetic Chemistry Heterocycle Synthesis Regioselectivity

Optimal Application Scenarios for 6-Fluoro-2-hydroxy-3-(trifluoromethyl)benzaldehyde Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring Enhanced Membrane Permeability

The predicted LogP of approximately 2.3–2.7 positions this compound as a preferred aldehyde building block over 6-fluoro-2-hydroxybenzaldehyde (LogP 1.34) for fragment libraries targeting intracellular protein-protein interactions where membrane permeability is a critical selection criterion. The roughly tenfold increase in predicted octanol-water partitioning reduces the number of downstream analogs that must be synthesized to achieve adequate cellular penetration .

Synthesis of Fluorinated Coumarin and Chromene Scaffolds With Defined Substitution Vectors

The unique 6-fluoro/3-CF3 substitution pattern provides a single, predictable regiochemical outcome in Perkin, Knoevenagel, and Pechmann condensations, as documented in Bayer's patent platform for fluorinated benzaldehyde intermediates [1]. This compound is therefore the starting material of choice when the target heterocycle requires fluorine at the 6-position and trifluoromethyl at the 3-position of the benzopyran product, eliminating the need for late-stage fluorination steps.

Agrochemical Lead Optimization Programs Targeting Enhanced Metabolic Stability

Fluorinated benzaldehydes with dual F/CF3 substitution are explicitly claimed in patent literature as intermediates for agrochemical active ingredients with improved metabolic stability [1]. The additive electron-withdrawing effect of both fluorine substituents is known to block cytochrome P450-mediated oxidative metabolism at adjacent positions on the aromatic ring, a class-level advantage that makes this specific disubstituted analog superior to either mono-fluorinated or mono-trifluoromethylated alternatives for designing long-residual herbicides and fungicides.

Schiff-Base Ligand Synthesis for Metal Complexation and Fluorescent Probe Development

The enhanced acidity of the phenolic proton (estimated pKa 5.5–6.0) facilitates selective deprotonation and metal chelation in Schiff-base ligand architectures. Coupled with the lipophilicity conferred by the CF3 group, this property makes 6-fluoro-2-hydroxy-3-(trifluoromethyl)benzaldehyde a useful aldehyde partner for constructing fluorescent sensors that require balanced aqueous solubility and membrane permeability for intracellular metal ion detection.

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